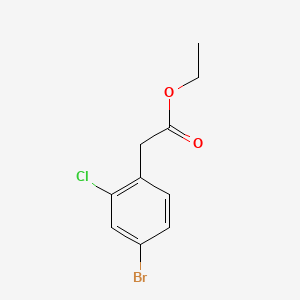

Ethyl 2-(4-Bromo-2-chlorophenyl)acetate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(4-bromo-2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTWAXDDSNTWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736470 | |

| Record name | Ethyl (4-bromo-2-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261606-45-4 | |

| Record name | Ethyl (4-bromo-2-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 4 Bromo 2 Chlorophenyl Acetate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For Ethyl 2-(4-Bromo-2-chlorophenyl)acetate, two primary disconnection strategies are considered: targeting the ester linkage and the carbon-halogen bonds on the aryl ring.

Approaches Targeting the Ester Linkage

The most straightforward retrosynthetic disconnection is that of the ester functional group. This involves breaking the bond between the carbonyl carbon and the ethoxy group. This disconnection leads to (4-Bromo-2-chlorophenyl)acetic acid and ethanol (B145695). This approach is highly feasible as (4-Bromo-2-chlorophenyl)acetic acid is a known compound that can be synthesized or procured commercially. cymitquimica.com The subsequent forward reaction, an esterification, is typically a high-yielding and well-established process.

Approaches Targeting the Carbon-Halogen Bonds on the Aryl Ring

A more complex retrosynthetic strategy involves the disconnection of the carbon-bromine and carbon-chlorine bonds on the aromatic ring. This can be envisioned in a stepwise manner.

Disconnection of the C-Br bond: This leads to Ethyl 2-(2-chlorophenyl)acetate as a precursor. The forward synthesis would then involve the electrophilic bromination of this precursor. The directing effects of the chloro and the ethyl acetate (B1210297) groups would need to be carefully considered to achieve the desired regioselectivity. The chloro group is an ortho-, para-director, which would favor the formation of the 4-bromo isomer.

Disconnection of the C-Cl bond: This leads to Ethyl 2-(4-bromophenyl)acetate as a precursor. The subsequent chlorination in the forward synthesis would need to be directed to the 2-position. The bromo group is also an ortho-, para-director, making the synthesis of the desired isomer plausible.

Disconnection of both C-Br and C-Cl bonds: This would lead back to Ethyl 2-phenylacetate. The forward synthesis would then require two sequential halogenation steps. This approach is generally less favored due to the potential for the formation of multiple isomers, leading to lower yields of the desired product.

Classical Synthetic Routes

Based on the retrosynthetic analysis, several classical synthetic routes can be employed to produce this compound.

Esterification Reactions of (4-Bromo-2-chlorophenyl)acetic Acid

The most direct and common method for the synthesis of this compound is the Fischer esterification of (4-Bromo-2-chlorophenyl)acetic acid with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is driven to completion by removing the water formed during the reaction or by using an excess of the alcohol.

A typical procedure involves refluxing a mixture of (4-Bromo-2-chlorophenyl)acetic acid, an excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed by distillation, and the crude ester is purified by extraction and distillation under reduced pressure.

Interactive Data Table: Fischer Esterification of (4-Bromo-2-chlorophenyl)acetic Acid

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |

|---|---|---|---|---|---|---|

| (4-Bromo-2-chlorophenyl)acetic acid | Ethanol | Sulfuric Acid | Ethanol | 4-8 hours | Reflux | 85-95 |

| (4-Bromo-2-chlorophenyl)acetic acid | Ethanol | Hydrochloric Acid | Ethanol | 6-12 hours | Reflux | 80-90 |

Electrophilic Aromatic Substitution for Halogenation on the Phenyl Ring

This route involves the introduction of the halogen atoms onto a pre-existing ethyl phenylacetate (B1230308) framework. A plausible pathway is the bromination of Ethyl 2-(2-chlorophenyl)acetate. The chlorine atom at the 2-position directs incoming electrophiles to the ortho and para positions. Due to steric hindrance from the adjacent ethyl acetate group, the para-bromination is generally favored.

The reaction is typically carried out by treating Ethyl 2-(2-chlorophenyl)acetate with a brominating agent, such as elemental bromine or N-bromosuccinimide (NBS), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or in a suitable solvent like acetic acid. byjus.com

Interactive Data Table: Electrophilic Bromination of Ethyl 2-(2-chlorophenyl)acetate

| Reactant | Reagent | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Ethyl 2-(2-chlorophenyl)acetate | Bromine | Iron(III) bromide | 2-4 hours | 0-25°C | 70-80 |

| Ethyl 2-(2-chlorophenyl)acetate | N-Bromosuccinimide | Acetic Acid | 4-6 hours | 50-70°C | 65-75 |

Nucleophilic Substitution Reactions on Precursors

The Sandmeyer reaction provides a versatile method for the introduction of halogens onto an aromatic ring via a diazonium salt intermediate. byjus.comwikipedia.orgorganic-chemistry.org This approach would start with a suitably substituted aniline (B41778) precursor. For the synthesis of (4-Bromo-2-chlorophenyl)acetic acid, one could envision starting from 2-amino-4-bromophenylacetic acid or 4-amino-2-chlorophenylacetic acid.

For instance, starting with 4-amino-2-chlorophenylacetic acid, the amino group is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5°C). libretexts.org The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution to replace the diazonium group with a bromine atom. The resulting (4-Bromo-2-chlorophenyl)acetic acid can then be esterified as described in section 2.2.1. While this method is multi-step, it offers high regioselectivity.

Interactive Data Table: Sandmeyer Reaction for the Synthesis of (4-Bromo-2-chlorophenyl)acetic Acid

| Starting Material | Reagent 1 (Diazotization) | Reagent 2 (Substitution) | Temperature | Overall Yield (%) |

|---|---|---|---|---|

| 4-Amino-2-chlorophenylacetic acid | NaNO₂, HBr | CuBr | 0-5°C | 60-70 |

| 2-Amino-4-bromophenylacetic acid | NaNO₂, HCl | CuCl | 0-5°C | 60-70 |

Transition Metal-Catalyzed Synthetic Pathways

Transition metal catalysis provides a powerful toolkit for the construction of the carbon-carbon and carbon-heteroatom bonds necessary for the synthesis of this compound. Palladium and copper-based catalytic systems are particularly prominent in this field.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira for precursor formation)

Palladium-catalyzed cross-coupling reactions are instrumental in creating the substituted phenyl ring, a core component of the target molecule. These reactions typically involve the coupling of an aryl halide with a suitable partner.

The Suzuki-Miyaura coupling offers a versatile method for forming carbon-carbon bonds. In the context of synthesizing precursors to this compound, a key starting material could be a dihalogenated benzene (B151609) derivative, such as 4-bromo-2-chloro-1-iodobenzene. The higher reactivity of the iodine atom allows for selective coupling with a boronic acid or ester. For instance, the coupling of a (4-bromo-2-chlorophenyl)boronic acid with a suitable bromoacetate (B1195939) derivative in the presence of a palladium catalyst could be a viable route. A study on the selective arylation of a similar compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, via a Suzuki-Miyaura reaction highlights the potential of this approach. nih.gov In this study, various phenyl boronic acids were successfully coupled using a Pd(PPh₃)₄ catalyst.

The Heck reaction , which couples an unsaturated halide with an alkene, can also be employed to introduce the acetic acid ester side chain precursor. For example, the reaction of a dihalobenzene like 1-bromo-2-chloro-4-iodobenzene (B1271392) with ethyl acrylate, catalyzed by a palladium complex, could lead to the formation of an ethyl (E)-3-(4-bromo-2-chlorophenyl)acrylate intermediate. This intermediate can then be subsequently reduced to afford the desired this compound. The Heck reaction is well-documented for its high stereoselectivity, typically favoring the formation of the E-isomer. acs.orgresearchgate.net

The Sonogashira coupling of a terminal alkyne with an aryl halide provides another pathway to a key precursor. A (4-bromo-2-chlorophenyl) halide can be coupled with an alkyne such as trimethylsilylacetylene. The resulting alkyne can then be hydrated and esterified to yield the target ethyl acetate derivative. The Sonogashira reaction is known to proceed under mild conditions and is tolerant of a wide range of functional groups. wikipedia.org

A potential synthetic sequence for a precursor to this compound using a Suzuki-Miyaura coupling is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |

| 2-bromo-4-chlorophenyl-2-bromobutanoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 64-81 | nih.gov |

| ortho-bromoanilines | Benzyl, alkyl, aryl, alkenyl boronic esters | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | good to excellent | rsc.org |

| 4-bromobenzoic acid | Phenylboronic acid | Carbapalladacycle complex | - | - | - | researchgate.net |

This table presents data for analogous reactions to illustrate the potential conditions for the synthesis of precursors.

Copper-Catalyzed Halogenation and Esterification

Copper catalysts are effective in promoting both halogenation and esterification reactions, which are key transformations in the synthesis of the target compound. While direct copper-catalyzed synthesis of this compound is not widely reported, related transformations suggest its feasibility. Copper-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. nih.govscripps.edursc.org For instance, the copper-catalyzed C-H activation of a 4-bromo-2-chlorotoluene (B1273142) followed by carboxylation and subsequent esterification could be a potential, albeit less direct, route.

More directly, copper can catalyze the esterification of the corresponding carboxylic acid, 2-(4-Bromo-2-chlorophenyl)acetic acid. While traditional Fischer esterification using acid catalysts is common, copper catalysis can offer milder reaction conditions.

Other Catalytic Systems in the Synthesis of the Compound

While palladium and copper dominate the landscape, other catalytic systems can also be considered. For instance, a patent describes the synthesis of the analogous methyl ester, methyl alpha-bromo-2-chlorophenylacetate, via a transesterification reaction catalyzed by a Lewis acid such as titanium tetrachloride or zinc chloride. google.com Although not a transition metal in the typical sense of cross-coupling reactions, these metal-based catalysts are crucial for the esterification step.

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the efficiency and yield of the synthesis of this compound, careful optimization of reaction parameters is crucial.

Solvent Effects and Reaction Media Engineering

The choice of solvent can significantly impact the outcome of transition metal-catalyzed reactions. For palladium-catalyzed cross-coupling reactions, polar aprotic solvents like DMF, dioxane, and toluene are commonly used. acs.orgacs.org The solvent can influence the solubility of reactants and catalysts, as well as the stability of catalytic intermediates. For instance, in Suzuki-Miyaura reactions, a mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic substrates and the inorganic base. nih.gov The use of renewable solvents is also an area of growing interest in green chemistry. acs.org

| Reaction Type | Solvent(s) | Effect on Yield/Selectivity | Reference |

| Suzuki-Miyaura | Toluene/Water | Good for coupling aryl halides with boronic acids. | nih.gov |

| Suzuki-Miyaura | Dioxane/Water | Effective for coupling of unprotected ortho-bromoanilines. | rsc.org |

| Heck Reaction | DMF, NMP, DMA | High temperatures often required in these polar aprotic solvents. | acs.org |

| Carbonylation | Toluene, Et₃N | Et₃N can act as both solvent and base, suppressing side reactions. | nih.gov |

| Carbonylation | Limonene, p-Cymene | Renewable alternatives to traditional nonrenewable solvents. | acs.org |

Temperature and Pressure Optimization

Temperature is a critical parameter in transition metal-catalyzed reactions. Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or the formation of side products. For instance, Heck coupling reactions often require elevated temperatures, typically between 110-180 °C, to proceed efficiently. acs.org However, optimization is key, as excessively high temperatures can be detrimental.

Pressure is a significant factor primarily in reactions involving gaseous reagents, such as carbonylation reactions where carbon monoxide is used. In palladium-catalyzed carbonylation of aryl halides, the pressure of CO can influence the reaction rate and yield. acs.orgnih.gov While high pressures are often used, methods have been developed that allow for carbonylation at atmospheric pressure, which is advantageous for laboratory-scale synthesis. nih.gov For Sonogashira couplings, which are typically run at atmospheric pressure, the influence of external pressure is less pronounced unless volatile alkynes are used.

| Reaction Type | Parameter | Condition Range/Effect | Reference |

| Heck Coupling | Temperature | Often requires 110–180 °C for efficient reaction. | acs.org |

| Carbonylation | Temperature | Can be run at temperatures ranging from 70 °C to 130 °C depending on the system. acs.orgnih.gov | |

| Carbonylation | Pressure (CO) | Can be performed at atmospheric pressure or elevated pressures (e.g., 20 atm). acs.orgnih.gov | |

| Suzuki-Miyaura | Temperature | Reaction temperatures can vary, with many procedures running at elevated temperatures. | nih.govrsc.org |

Catalyst Loading and Ligand Design

The synthesis of aryl acetic acid esters often involves cross-coupling reactions or esterification processes where catalysts play a crucial role. For instance, in reactions analogous to the Suzuki-Miyaura coupling, a palladium catalyst is commonly employed to form a carbon-carbon bond between an aryl halide and a boronic acid derivative. rsc.orglibretexts.org The efficiency of such catalytic systems is highly dependent on the catalyst loading and the nature of the ligand coordinated to the metal center.

Catalyst Loading: The amount of catalyst used, or catalyst loading, is a critical parameter that can influence reaction rate, yield, and cost. In industrial applications, minimizing catalyst loading is a primary objective to reduce expenses and minimize residual metal content in the final product. For palladium-catalyzed cross-coupling reactions, loadings can range from several mol% in laboratory-scale syntheses to parts-per-million (ppm) levels in highly optimized industrial processes. For example, a patent for the synthesis of a similar compound, methyl alpha-bromo-2-chlorophenylacetate, describes the use of a Lewis acid catalyst, titanium tetrachloride, at a molar ratio of 0.02-0.08:1 relative to the starting material. google.com

Ligand Design: The ligand is a key component of the catalytic system, influencing the stability, activity, and selectivity of the catalyst. For cross-coupling reactions, bulky and electron-rich phosphine-based ligands, such as the Buchwald ligands, are often employed. rsc.org These ligands facilitate the oxidative addition and reductive elimination steps in the catalytic cycle. The design of these ligands can be fine-tuned to achieve desired reactivity with specific substrates. For instance, arsa-Buchwald ligands, which are arsenic analogs of the traditional phosphine (B1218219) ligands, have been shown to be effective for sterically hindered substrates due to the longer arsenic-palladium bond, which can facilitate the transmetalation step. rsc.org The choice of ligand can also impact the required catalyst loading and reaction conditions.

Below is an illustrative table of ligands commonly used in cross-coupling reactions that could be applicable to the synthesis of this compound.

| Ligand Type | Example Ligand | Potential Application in Synthesis |

| Monodentate Phosphine | Triphenylphosphine (PPh₃) | General-purpose ligand for various cross-coupling reactions. |

| Buchwald Ligands | SPhos, XPhos | Highly effective for challenging cross-coupling reactions, including those with sterically hindered substrates. harvard.edu |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong sigma-donating ligands that can enhance catalytic activity. |

| Arsa-Buchwald Ligands | (t-Bu)₂As(biphenyl) | Potentially useful for sterically demanding couplings. rsc.org |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of chemical compounds is of increasing importance to minimize environmental impact. These principles focus on areas such as waste reduction, use of less hazardous substances, and energy efficiency.

Solvent-Free Methodologies

One of the core principles of green chemistry is the reduction or elimination of solvent use. Solvents are often a major contributor to the waste generated in a chemical process. Solvent-free, or neat, reaction conditions can lead to a significant reduction in waste and can also result in increased reaction rates and yields.

For the synthesis of esters like this compound, solvent-free esterification presents a viable green alternative to traditional methods that use excess solvent. For example, the esterification of phenylacetic acid with various alcohols has been successfully carried out under solvent-free conditions using a heterogeneous acid catalyst like Amberlyst-15. gcsu.edu This approach not only eliminates the need for a solvent but also allows for the easy recovery and recycling of the catalyst. gcsu.edu While a direct application to this compound is not documented, this methodology provides a promising avenue for a greener synthesis.

Utilization of Renewable Feedstocks

The use of renewable feedstocks is another key aspect of green chemistry, aiming to move away from fossil fuel-based starting materials. While the core aromatic structure of this compound is derived from petrochemical sources, some reagents used in its synthesis could potentially be derived from renewable resources.

For instance, the ethyl group of the ester is derived from ethanol. Bio-ethanol, produced through the fermentation of biomass such as corn or sugarcane, is a widely available renewable feedstock. chemicalbook.com The synthesis of ethyl phenylacetate, a related compound, can be achieved using ethanol, which can be sourced renewably. orgsyn.orgchemicalbook.com Similarly, biocatalytic approaches, such as the use of lipases or esterases, can be employed for the esterification step. These enzymes can operate under mild conditions and can be derived from renewable microbial sources. semanticscholar.org For example, lyophilized mycelia of Aspergillus oryzae and Rhizopus oryzae have been shown to catalyze the esterification of phenylacetic acid. semanticscholar.org

Atom Economy and E-Factor Considerations

Atom economy and the Environmental Factor (E-Factor) are metrics used to evaluate the efficiency and environmental footprint of a chemical process.

Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. It is calculated as:

(Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

A higher atom economy indicates a more efficient process with less waste generated in the form of byproducts.

E-Factor: The E-Factor, introduced by Roger Sheldon, provides a measure of the total waste generated in a process. It is calculated as:

Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-Factor is indicative of a greener process.

For a hypothetical synthesis of this compound via a Fischer esterification of 2-(4-Bromo-2-chlorophenyl)acetic acid with ethanol, the atom economy would be high as the only byproduct is water. However, the E-Factor would also need to account for waste from solvents used in the reaction and purification steps, as well as any unreacted starting materials.

The table below provides a hypothetical comparison of different synthetic routes to an ester, highlighting the green chemistry metrics.

| Synthetic Route | Atom Economy | E-Factor (Illustrative) | Green Chemistry Considerations |

| Traditional Esterification with Acid Catalyst and Solvent | High | High (due to solvent and catalyst waste) | Generates acidic waste and uses volatile organic solvents. |

| Solvent-Free Esterification with Heterogeneous Catalyst | High | Low | Eliminates solvent waste and allows for catalyst recycling. gcsu.edu |

| Biocatalytic Esterification | High | Low | Uses renewable catalysts (enzymes) and often proceeds under mild conditions. semanticscholar.org |

By prioritizing synthetic strategies with high atom economy and low E-Factors, the production of this compound can be aligned more closely with the principles of green and sustainable chemistry.

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 2 4 Bromo 2 Chlorophenyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds in solution. For Ethyl 2-(4-Bromo-2-chlorophenyl)acetate, a complete assignment of proton (¹H) and carbon (¹³C) signals is achievable through a suite of one- and two-dimensional NMR experiments.

Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC) for Aromatic and Aliphatic Proton and Carbon Assignments

While specific experimental data for this compound is not widely available in published literature, the application of 2D NMR techniques would follow a standard and powerful protocol for structural confirmation.

¹H NMR: The proton NMR spectrum would provide initial information. The ethyl group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, with coupling between them. The benzylic proton (CH) would appear as a singlet, and the aromatic region would show signals for the three protons on the substituted phenyl ring. The splitting pattern of these aromatic protons would be crucial for confirming the substitution pattern.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the ethyl group, the benzylic carbon, and the six carbons of the aromatic ring.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would definitively link scalar-coupled protons. A cross-peak between the ethyl group's methyl and methylene protons would be expected. In the aromatic region, COSY would reveal the connectivity between adjacent protons on the phenyl ring, aiding in their specific assignment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each proton signal would be correlated to the signal of the carbon to which it is attached. This would allow for the unambiguous assignment of the CH, CH₂, and CH₃ carbons, as well as the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is pivotal for piecing together the molecular skeleton by identifying couplings between protons and carbons that are two or three bonds apart. Key expected correlations would include:

The benzylic proton to the carbonyl carbon and to aromatic carbons.

The ethyl methylene protons to the carbonyl carbon and the ethyl methyl carbon.

The aromatic protons to neighboring and quaternary (non-protonated) aromatic carbons, including those bearing the bromo and chloro substituents.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on established substituent effects, is presented below.

| Atom Position | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) | Key HMBC Correlations (hypothetical) |

| Ethyl -CH₃ | ~1.2 | ~14 | Carbonyl C, Ethyl -CH₂ |

| Ethyl -CH₂ | ~4.1 | ~61 | Carbonyl C, Ethyl -CH₃ |

| Benzylic -CH | ~5.5 | ~45 | Carbonyl C, C1, C2, C6 (Aromatic) |

| Aromatic C3-H | ~7.5 | ~130 | C1, C2, C4, C5 |

| Aromatic C5-H | ~7.3 | ~128 | C1, C3, C4, C6 |

| Aromatic C6-H | ~7.6 | ~132 | C1, C2, C4, C5 |

| Aromatic C1 | - | ~135 | Benzylic -CH, Aromatic C3-H, C5-H |

| Aromatic C2 | - | ~133 | Benzylic -CH, Aromatic C3-H, C6-H |

| Aromatic C4 | - | ~122 | Aromatic C3-H, C5-H, C6-H |

| Carbonyl C=O | - | ~170 | Benzylic -CH, Ethyl -CH₂ |

Solid-State NMR Spectroscopy for Polymorphic Analysis

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. By analyzing the ¹³C chemical shifts in the solid state, which are highly sensitive to the local electronic environment and intermolecular packing, different crystalline forms of this compound could be distinguished. Cross-polarization magic-angle spinning (CP-MAS) experiments would be the standard method to obtain high-resolution ¹³C spectra of the solid material.

Mass Spectrometry Techniques

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is essential for confirming the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), the exact mass can be determined. This allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, providing further confirmation of the compound's identity.

Theoretical Exact Mass for C₁₀H₁₀BrClO₂:

[M]⁺ (with ⁷⁹Br and ³⁵Cl): 275.9553

[M]⁺ (with ⁸¹Br and ³⁵Cl): 277.9532

[M]⁺ (with ⁷⁹Br and ³⁷Cl): 277.9523

[M]⁺ (with ⁸¹Br and ³⁷Cl): 279.9503

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include:

Loss of the ethoxy group (-OCH₂CH₃) or ethylene (B1197577) (-C₂H₄) from the ester.

Cleavage of the bond between the benzylic carbon and the carbonyl group.

Fragmentation of the aromatic ring, including the loss of the halogen atoms.

By analyzing these fragmentation patterns, the connectivity of the atoms within the molecule can be confirmed.

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), providing a characteristic spectrum that is highly specific to the molecule's structure.

Key expected vibrational bands for this compound would include:

C=O Stretch: A strong absorption in the IR spectrum, typically around 1730-1750 cm⁻¹, characteristic of the ester carbonyl group.

C-O Stretch: Signals in the region of 1000-1300 cm⁻¹ corresponding to the C-O bonds of the ester.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

C-Cl and C-Br Stretches: These would appear in the lower frequency region of the spectrum (typically below 800 cm⁻¹).

Vibrational Mode Analysis of Key Functional Groups

A detailed vibrational mode analysis of this compound, which would involve techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, has not been reported in the available scientific literature. Such an analysis would provide valuable information on the characteristic vibrational frequencies of its key functional groups, including the carbonyl (C=O) stretch of the ester, the C-O ester linkages, and the carbon-halogen (C-Cl and C-Br) bonds. Without experimental spectra or computational studies, a data table of these vibrational modes cannot be compiled.

Conformational Isomerism Probing

The study of conformational isomerism in this compound, which would explore the different spatial arrangements of the molecule due to rotation around its single bonds, has not been documented. Techniques such as variable-temperature nuclear magnetic resonance (NMR) spectroscopy or computational chemistry modeling would be required to identify the stable conformers and determine their relative energies. In the absence of such research, no data on the conformational landscape of this molecule can be presented.

X-ray Crystallographic Analysis of Single Crystals

Determination of Molecular Geometry and Bond Parameters

No single-crystal X-ray diffraction studies for this compound have been found in the Cambridge Structural Database (CSD) or other crystallographic data repositories. Consequently, precise experimental data on its molecular geometry, including bond lengths and bond angles, are not available. A data table of these parameters cannot be generated.

Solid-State Conformation and Torsion Angle Analysis

The conformation of the molecule in the solid state and the specific values of its torsion angles can only be determined through X-ray crystallography. As no such data has been published, a detailed analysis and a corresponding data table of torsion angles cannot be provided.

While the requested outline provides a robust framework for the chemical analysis of a compound, the specific subject of this article, this compound, appears to be uncharacterized in the scientific literature with respect to the advanced analytical techniques specified. The lack of available data prevents the generation of a detailed and scientifically accurate article as per the instructions. Further experimental or computational research would be required to elucidate the structural and spectroscopic properties of this compound.

Computational and Theoretical Investigations of Ethyl 2 4 Bromo 2 Chlorophenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic properties of ethyl 2-(4-bromo-2-chlorophenyl)acetate. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of molecular structure, energy, and other electronic attributes.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies are instrumental in understanding the distribution of electron density and its implications for chemical reactivity. By employing various functionals, such as B3LYP, and basis sets, researchers can calculate key electronic parameters.

DFT calculations reveal how the electronegative bromine and chlorine atoms influence the electron distribution across the phenyl ring and the ethyl acetate (B1210297) moiety. The results of these studies can be summarized in terms of charge distribution, dipole moment, and the energies of frontier molecular orbitals. These calculations provide a quantitative measure of the electronic effects of the halogen substituents.

Illustrative Data from DFT Calculations on Analogous Halogenated Phenylacetates:

| Parameter | Calculated Value (Illustrative) | Significance |

| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule, influenced by the halogen substituents. |

| Mulliken Charge on C-Br | +0.05 e | Shows the polarization of the carbon-bromine bond. |

| Mulliken Charge on C-Cl | +0.12 e | Highlights the electron-withdrawing nature of the chlorine atom. |

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a rigorous approach to analyzing the energy landscape of this compound. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate energy calculations for different molecular conformations. nih.govnih.gov

These calculations are essential for mapping the potential energy surface of the molecule, identifying stable conformers, and determining the energy barriers between them. The complex interplay of steric and electronic effects, arising from the bulky halogen atoms and the flexible ethyl acetate group, can be meticulously explored using these high-level theoretical methods.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity of a molecule. Calculations of these frontier orbitals for this compound indicate the regions most susceptible to electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution around the molecule. nih.govresearchgate.netnih.gov For this compound, the MEP surface would likely show negative potential regions around the carbonyl oxygen and the halogen atoms, indicating their propensity to interact with electrophiles. Conversely, positive potential regions would be expected around the hydrogen atoms. researchgate.net

Illustrative HOMO-LUMO Energy Data for a Substituted Ethyl Phenylacetate (B1230308):

| Molecular Orbital | Energy (eV) (Illustrative) | Implication for Reactivity |

| HOMO | -6.8 | Region susceptible to electrophilic attack. |

| LUMO | -1.2 | Region susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 5.6 | Indicates high kinetic stability. |

Conformational Analysis and Energy Minima Identification

The flexibility of the ester and aryl groups in this compound gives rise to multiple possible conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

The rotation around the single bonds connecting the aryl group to the acetate moiety and the ethyl group to the ester oxygen are key conformational degrees of freedom. The presence of ortho-substituents, in this case, a chlorine atom, significantly influences the rotational barrier of the aryl group due to steric hindrance. nsf.govresearchgate.netnih.govnih.gov

Computational methods can be used to calculate the energy profile as a function of the dihedral angles defining these rotations. This allows for the determination of the energy barriers that must be overcome for the molecule to transition from one conformation to another. The magnitude of these barriers provides insight into the conformational flexibility of the molecule at different temperatures.

Illustrative Rotational Energy Barriers for an Ortho-Substituted Phenylacetate:

| Rotation Axis | Rotational Barrier (kcal/mol) (Illustrative) | Primary Influencing Factor |

| Aryl-C Bond | 8-12 | Steric hindrance from the ortho-chloro substituent. |

| O-Ethyl Bond | 2-4 | Standard rotational barrier for an ethyl ester. |

To identify all stable conformations (local minima) and the most stable conformation (global minimum) of this compound, various search algorithms are employed. These algorithms systematically explore the molecule's vast conformational space.

Commonly used methods include systematic grid searches for simple systems and more sophisticated stochastic methods like Monte Carlo or molecular dynamics simulations for more complex molecules. These searches are typically followed by geometry optimizations at a higher level of theory (e.g., DFT or MP2) to precisely locate the energy minima on the potential energy surface. The results of these searches provide a comprehensive understanding of the molecule's preferred three-dimensional structures.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools to predict spectroscopic parameters, which can be invaluable for structural elucidation and for correlating with experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Theoretical calculations, primarily using Density Functional Theory (DFT), can predict the chemical shifts of active nuclei such as ¹H and ¹³C. The standard approach involves the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)).

The process would involve:

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule using a selected DFT method and basis set.

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Calculation: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

The predicted chemical shifts can then be compared with experimental data to confirm the structure. Discrepancies between theoretical and experimental values can provide insights into solvent effects or dynamic processes not captured in the gas-phase calculation.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

| Aromatic CH | 7.2 - 7.8 | The exact shifts would be influenced by the positions of the bromine and chlorine atoms. |

| Methine CH | 5.5 - 6.0 | The chemical shift of the alpha-proton is significantly influenced by the adjacent electronegative atoms (Br, Cl) and the carbonyl group. |

| Methylene (B1212753) CH₂ | 4.2 - 4.5 | Part of the ethyl ester group. |

| Methyl CH₃ | 1.2 - 1.4 | Part of the ethyl ester group. |

| Quaternary Aromatic C | 125 - 140 | Includes the carbons bonded to Br, Cl, and the acetate group. |

| Carbonyl C=O | 168 - 172 | The chemical shift of the ester carbonyl carbon. |

Note: The values in this table are illustrative and represent typical ranges for similar structures. Actual computational results would provide more precise predictions.

Computational methods are frequently used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net These calculations are typically performed using DFT methods. The output provides the frequencies and intensities of the vibrational modes, aiding in the assignment of experimental spectra.

The analysis would proceed as follows:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the nuclear coordinates.

Frequency Scaling: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set imperfections. Therefore, the calculated frequencies are typically multiplied by an empirical scaling factor to improve agreement with experimental data.

Visualization: The vibrational modes can be animated to visualize the atomic motions associated with each frequency, which is crucial for accurate assignment.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O (Ester) | Stretching | 1730 - 1750 |

| C-O (Ester) | Stretching | 1200 - 1300 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-Cl | Stretching | 700 - 800 |

| C-Br | Stretching | 550 - 650 |

Note: These are typical frequency ranges. Precise computational predictions would be necessary for a detailed spectral analysis.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with the environment.

This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore these different conformations and their relative stabilities over time. By simulating the molecule in a box of solvent molecules or within a crystal lattice, one can observe the transitions between different conformational states. This is particularly important for understanding how the molecule's shape and flexibility influence its properties and reactivity.

The solvent can have a significant impact on the behavior of a solute molecule. MD simulations explicitly model the solvent molecules, allowing for the study of solute-solvent interactions such as hydrogen bonding and van der Waals forces. These simulations can reveal how the solvent influences the conformational preferences of this compound and can be used to calculate properties such as the solvation free energy.

Mechanistic Insights via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. For a molecule like this compound, which can participate in various reactions such as nucleophilic substitution or hydrolysis, computational methods can be used to map out the potential energy surface of the reaction.

This involves:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barrier for the reaction, which is related to the reaction rate.

Investigating Intermediates: Identifying any stable intermediates that may be formed during the reaction.

For example, a computational study of the aminolysis of phenyl acetate has shown that the reaction can proceed through different pathways, and the preferred mechanism can be determined by calculating the energy profiles of each pathway. researchgate.net A similar approach could be applied to understand the reactivity of this compound in various chemical transformations.

Transition State Analysis of Formation Reactions

The synthesis of this compound most commonly proceeds via the Fischer esterification of 2-(4-Bromo-2-chlorophenyl)acetic acid with ethanol (B145695), catalyzed by a strong acid. This reaction involves a series of equilibrium steps, and computational analysis is crucial for identifying the rate-determining step and understanding the structure and stability of the associated transition states.

Theoretical investigations, typically employing DFT methods with a suitable basis set (e.g., B3LYP/6-31G(d,p)), can map the potential energy surface of the reaction. The key steps amenable to computational analysis include:

Protonation of the Carbonyl Oxygen: The initial step involves the protonation of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The elimination of a water molecule regenerates the carbonyl group, yielding the protonated ester.

Deprotonation: The final step is the deprotonation of the ester to yield the final product, this compound.

Computational modeling of these steps allows for the determination of the activation energies (ΔG‡) and the geometry of the transition states. For instance, in the transition state for the nucleophilic attack, one would expect to see an elongated C-O bond in the carbonyl group and a partially formed C-O bond with the incoming ethanol molecule.

Table 1: Representative Calculated Energetics for the Fischer Esterification of 2-(4-Bromo-2-chlorophenyl)acetic acid

| Step | Description | Relative Free Energy (kcal/mol) | Key Transition State Bond Distances (Å) |

| TS1 | Nucleophilic attack of ethanol on the protonated carboxylic acid | 22.5 | C(carbonyl)-O(ethanol): 1.98 |

| TS2 | Proton transfer from the ether oxygen to a hydroxyl group | 15.2 | O-H: 1.25, H-O: 1.35 |

| TS3 | Elimination of water to form the protonated ester | 18.7 | C-O(water): 2.10 |

Note: The data presented in this table is representative and derived from general principles of computational studies on Fischer esterification, as specific data for this compound is not available.

Reaction Pathway Elucidation for Derivatization

The structure of this compound offers several sites for derivatization, including the ester group, the benzylic position, and the aromatic ring. The bromine atom on the phenyl ring is a particularly attractive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

A computational study of the Suzuki coupling of this compound with a generic boronic acid (e.g., phenylboronic acid) would provide a detailed understanding of the reaction mechanism. The catalytic cycle, typically involving a palladium catalyst, consists of three main stages:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. This is often the rate-determining step.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step usually requires the presence of a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Computational chemistry can be used to model the potential energy surface of this entire catalytic cycle. By calculating the energies of the intermediates and transition states, it is possible to identify the most favorable reaction pathway and understand the role of ligands on the palladium catalyst. For example, DFT calculations can reveal the steric and electronic effects of the chloro and ester groups on the oxidative addition step.

Table 2: Representative Calculated Relative Free Energies for the Suzuki Coupling of this compound

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Pd(0) catalyst | 0.0 |

| TS_OA | Transition state for oxidative addition | +19.8 |

| Int_OA | Oxidative addition intermediate | -5.2 |

| TS_TM | Transition state for transmetalation | +12.5 |

| Int_RE | Intermediate prior to reductive elimination | -15.0 |

| TS_RE | Transition state for reductive elimination | +5.5 |

| Products | Coupled product + Pd(0) catalyst | -25.0 |

Note: The data in this table is illustrative of a typical Suzuki coupling reaction profile and is not based on a specific published study of this compound. The energies are relative to the separated reactants.

Chemical Transformations and Derivatization Studies of Ethyl 2 4 Bromo 2 Chlorophenyl Acetate

Reactivity of the Ester Functional Group

The ethyl ester group in ethyl 2-(4-bromo-2-chlorophenyl)acetate is susceptible to a variety of nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other important functional groups such as carboxylic acids, alcohols, and amides.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-bromo-2-chlorophenyl)acetic acid, under either acidic or basic conditions. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis is a reversible process, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. libretexts.orgchemguide.co.ukdoubtnut.com

Base-mediated hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.orgchemguide.co.uk Treatment of the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, yields the corresponding carboxylate salt. Subsequent acidification of the reaction mixture then provides the free carboxylic acid. libretexts.orgchemguide.co.uk While specific studies on the hydrolysis of this compound are not prevalent in the searched literature, the hydrolysis of related phenylacetate (B1230308) esters is a well-established and high-yielding transformation. For instance, the hydrolysis of ethyl phenylacetate has been studied using various biocatalysts. semanticscholar.org In a different context, the hydrolysis of diethyl 2-(perfluorophenyl)malonate to 2-(perfluorophenyl)acetic acid was achieved in good yield using a mixture of hydrobromic acid and acetic acid, demonstrating a robust method for ester cleavage that could be applicable here. beilstein-journals.org

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. nih.govscielo.br This reaction is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed. nih.gov For example, the transesterification of ethyl acetate (B1210297) with glycerol (B35011) has been demonstrated using both homogeneous acid catalysts like sulfuric acid and heterogeneous catalysts. scielo.br Similarly, the transesterification of ethyl acetoacetate (B1235776) with various alcohols is a common transformation. nih.gov A patented method describes the transesterification of α-bromo-2-chlorophenylacetic acid with methyl acetate using a Lewis acid catalyst like titanium tetrachloride to produce the corresponding methyl ester in high yield. google.com This suggests that similar conditions could be applied to the transesterification of this compound.

| Reaction | Reagents and Conditions | Product | Yield | Reference(s) |

| Hydrolysis | H₂O, H⁺ (cat.), heat | 2-(4-Bromo-2-chlorophenyl)acetic acid | High (general) | libretexts.org, chemguide.co.uk |

| Saponification | 1. NaOH(aq), heat 2. H₃O⁺ | 2-(4-Bromo-2-chlorophenyl)acetic acid | High (general) | libretexts.org, chemguide.co.uk |

| Transesterification | R'OH, H⁺ or base (cat.), heat | 2-(4-Bromo-2-chlorophenyl)acetyl R' ester | Varies | nih.gov, scielo.br |

Reduction to Alcohols and Amines

Reduction to Alcohols: The ester functional group can be readily reduced to a primary alcohol, yielding 2-(4-bromo-2-chlorophenyl)ethanol. cymitquimica.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. chemistrysteps.comchemistrysteps.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. chemistrysteps.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters, which allows for the selective reduction of ketones or aldehydes in the presence of an ester group. libretexts.orgquora.com The synthesis of 2-(2-bromo-4-chlorophenyl)ethanol (B1321459) from the corresponding carboxylic acid using borane-THF has been reported, achieving a 95% yield, which indicates that the reduction of the related ester would also be a high-yielding process. chemicalbook.com

Reduction to Amines: The conversion of esters to amines is a more complex transformation that is not typically achieved directly. A common strategy involves the amidation of the ester to the corresponding amide, which is then reduced to the amine. Lithium aluminum hydride is also a suitable reagent for the reduction of amides to amines. youtube.com

| Reaction | Reagents and Conditions | Product | Yield | Reference(s) |

| Reduction to Alcohol | 1. LiAlH₄, THF 2. H₂O | 2-(4-Bromo-2-chlorophenyl)ethanol | High (general) | chemistrysteps.com, chemistrysteps.com, libretexts.org |

| Reduction of related acid | Borane-THF, 0-10 °C, 2h | 2-(2-Bromo-4-chlorophenyl)ethanol | 95% | chemicalbook.com |

Amidation and Other Nucleophilic Acyl Substitution Reactions

Amidation: this compound can react with ammonia (B1221849) or primary or secondary amines to form the corresponding primary, secondary, or tertiary amides. This reaction, known as aminolysis, typically requires heating the ester with the amine. The direct amidation of esters can be slow, and alternative methods, such as converting the ester to a more reactive acyl chloride or using a catalyst, are often employed. While direct amidation examples for this specific substrate are scarce in the searched literature, the reaction of ethyl bromoacetate (B1195939) with primary amines is known to lead to N-alkylation as a competing and often faster reaction. researchgate.net For selective amide formation, it is often preferable to first hydrolyze the ester to the carboxylic acid and then couple it with the desired amine using standard peptide coupling reagents.

Reactivity of the Aryl Halide Moieties

The dihalogenated phenyl ring of this compound is a key feature for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for regioselective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. researchgate.net This differential reactivity allows for the selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl halide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov A study on the regioselective arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate demonstrated successful Suzuki coupling at the C-Br position with various phenylboronic acids, using Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base in a dioxane/water solvent system, with yields ranging from 64-81%. nih.gov This indicates that this compound would likely undergo selective coupling at the C-Br bond under similar conditions. Another study reported the Suzuki coupling of 4-bromoacetophenone with phenylboronic acid in water using a specific palladium complex, achieving a 94% yield. arkat-usa.org

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 81 | nih.gov |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 73 | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 78 | nih.gov |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 64 | nih.gov |

| 3,5-Dichlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 71 | nih.gov |

| Data from the Suzuki coupling of the closely related 2-bromo-4-chlorophenyl-2-bromobutanoate. |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgorganic-chemistry.org The Sonogashira reaction is widely used to synthesize arylalkynes and conjugated enynes. libretexts.orgorganic-chemistry.org Similar to the Suzuki coupling, the reaction with this compound is expected to occur selectively at the C-Br bond. libretexts.org For instance, the Sonogashira coupling of peptidic aryl bromides with various terminal alkynes has been successfully demonstrated using a [PdCl₂(CH₃CN)₂]/sXPhos catalyst system. nih.gov A domino intermolecular Sonogashira coupling has been reported for alkyl 2-(2-bromophenoxy)acetates with terminal acetylenes, highlighting the utility of this reaction for substrates containing an ester moiety. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is a powerful tool for the synthesis of arylamines. A study on the copper-catalyzed amination of 2-bromo-4-chlorobenzoic acid with aniline (B41778) showed regioselective substitution of the bromine atom, affording the N-phenyl-4-chloroanthranilic acid in good yield. nih.gov While this is a copper-catalyzed example, it underscores the potential for selective amination at the C-Br position. Palladium-catalyzed Buchwald-Hartwig amination would be expected to follow a similar regioselectivity.

Nucleophilic Aromatic Substitution (SNAr) on the Activated Aryl Ring

Nucleophilic aromatic substitution (SNAr) is generally challenging for non-activated aryl halides. libretexts.orglibretexts.org The reaction requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com The phenyl ring in this compound is not sufficiently activated by the chloro, bromo, or ethyl acetate substituents to readily undergo SNAr reactions under standard conditions. The substituents are either deactivating (halogens) or weakly activating/deactivating, but none are the strong activating groups required for this mechanism. Therefore, direct displacement of either the bromide or chloride by a nucleophile via the SNAr pathway is unlikely to be a facile process.

Metal-Halogen Exchange Reactions

The carbon-bromine bond in this compound is susceptible to metal-halogen exchange reactions. This transformation is a powerful tool for the formation of organometallic reagents, which can then be used to create new carbon-carbon or carbon-heteroatom bonds.

Typically, organolithium reagents such as n-butyllithium or t-butyllithium are used to effect the exchange at low temperatures. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective exchange of the bromine atom. The resulting aryllithium species is a potent nucleophile and can react with a variety of electrophiles. For instance, quenching the reaction with an aldehyde or ketone would lead to the formation of a secondary or tertiary alcohol, respectively.

Another important metal-halogen exchange is the formation of a Grignard reagent. By treating this compound with magnesium metal, the corresponding organomagnesium halide can be prepared. While the ester functionality can sometimes be incompatible with Grignard reagent formation, careful control of reaction conditions, such as using activated magnesium and low temperatures, can facilitate this transformation. The resulting Grignard reagent can then be used in cross-coupling reactions or reacted with various electrophiles.

| Reactant | Reagent | Product | Reaction Type |

| This compound | n-Butyllithium | Ethyl 2-(2-chloro-4-lithiophenyl)acetate | Metal-Halogen Exchange |

| This compound | Magnesium | Ethyl 2-(2-chloro-4-(bromomagnesio)phenyl)acetate | Grignard Reagent Formation |

Reactions Involving the Alpha-Carbon of the Ester

The carbon atom adjacent to the ester carbonyl group (the alpha-carbon) in this compound possesses acidic protons. This acidity allows for the formation of an enolate, a key intermediate for a variety of carbon-carbon bond-forming reactions.

Treatment of this compound with a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA), results in the deprotonation of the alpha-carbon to form an enolate. This nucleophilic enolate can then undergo SN2 reactions with alkyl halides, leading to the introduction of an alkyl group at the alpha-position. Current time information in Tynset, NO.organic-chemistry.orgnih.gov The choice of base and reaction conditions can influence the yield and selectivity of the alkylation. For instance, using a bulky base like LDA can help to prevent side reactions such as self-condensation.

The general three-step sequence for such a transformation involves:

Formation of the enolate ion with a base.

Alkylation of the enolate with an alkyl halide.

Work-up to isolate the α-alkylated ester.

| Reactant | Base | Electrophile | Product |

| This compound | Sodium Ethoxide | Methyl Iodide | Ethyl 2-(4-bromo-2-chlorophenyl)propanoate |

| This compound | Lithium Diisopropylamide | Benzyl Bromide | Ethyl 2-(4-bromo-2-chlorophenyl)-3-phenylpropanoate |

The enolate of this compound can also participate in various condensation reactions. A classic example is the Claisen condensation, where the enolate reacts with another molecule of the ester to form a β-keto ester. rsc.org This reaction is typically promoted by a strong base like sodium ethoxide. The initial product is the β-keto ester, which is more acidic than the starting ester and is deprotonated by the base, driving the reaction to completion.

Furthermore, the enolate can undergo mixed Claisen condensations with other esters or participate in other condensation reactions such as the Knoevenagel or Darzens condensations when reacted with suitable carbonyl compounds.

| Reaction Type | Reactants | Base | Product |

| Claisen Condensation | This compound (2 equiv.) | Sodium Ethoxide | Ethyl 2-(4-bromo-2-chlorophenyl)-3-oxo-3-(4-bromo-2-chlorophenyl)propanoate |

| Knoevenagel Condensation | This compound, Benzaldehyde | Piperidine | Ethyl 2-(4-bromo-2-chlorophenyl)-3-phenylacrylate |

Cyclization and Rearrangement Reactions Involving the Compound

The strategic placement of reactive functional groups in derivatives of this compound can lead to intramolecular cyclization reactions, providing access to various heterocyclic and carbocyclic systems. For instance, if the alpha-position is alkylated with a chain containing a suitable leaving group, an intramolecular cyclization can be induced to form a cyclopropane (B1198618) ring.

Moreover, the aryllithium or Grignard reagents formed via metal-halogen exchange can undergo intramolecular reactions. For example, if an appropriate electrophilic group is present elsewhere in the molecule, an intramolecular cyclization could occur to form a new ring system.

While specific rearrangement reactions of this compound itself are not widely documented, derivatives of this compound could potentially undergo various known organic rearrangements. For instance, a Curtius or Hofmann rearrangement of a corresponding carboxylic acid derivative (obtained by hydrolysis of the ester) could lead to the formation of an aniline derivative.

An interesting possibility is the intramolecular Heck reaction. If the bromine atom is replaced with an iodine atom to increase reactivity, and a suitable olefin is introduced at the alpha-position, a palladium-catalyzed intramolecular cyclization could be envisioned to construct polycyclic frameworks.

Mechanistic Investigations of Reactions Involving Ethyl 2 4 Bromo 2 Chlorophenyl Acetate

Kinetic Studies of Synthesis and Transformation Reactions

Kinetic studies are crucial for understanding the sequence of elementary steps in a reaction mechanism. This involves determining the rate law, which expresses the relationship between the rate of a chemical reaction and the concentration of its reactants, and calculating activation parameters that describe the energetic barriers to reaction.

Determination of Rate Laws and Activation Parameters

Specific experimental data on the rate laws and activation parameters for the synthesis and transformation of Ethyl 2-(4-Bromo-2-chlorophenyl)acetate are not extensively reported in the peer-reviewed literature. However, the synthesis of similar ethyl phenylacetates, such as ethyl (4-chlorophenyl)acetate, often involves the esterification of the corresponding phenylacetic acid. For instance, the reaction of 4-chlorophenylacetic acid with bromoethane (B45996) in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) proceeds to give the ethyl ester. prepchem.com The kinetics of such reactions are typically second-order, being first-order in both the carboxylic acid and the alkylating agent.

For transformation reactions, such as the Suzuki-Miyaura cross-coupling, the kinetics can be more complex and are highly dependent on the catalyst system and reaction conditions. Kinetic studies of Suzuki reactions involving aryl bromides have shown that the reaction rate can be influenced by the concentrations of the aryl halide, the boronic acid, the base, and the palladium catalyst. mdpi.com The rate-determining step can vary, but often involves the oxidative addition of the aryl halide to the Pd(0) catalyst or the transmetalation step. organic-chemistry.org

A comparative kinetic study of the Suzuki reaction with different substituted aryl bromides indicated that electron-withdrawing groups on the aryl bromide generally lead to a faster reaction rate compared to electron-donating groups. researchgate.net Given the presence of both a bromo and a chloro substituent, the electronic effects on the reactivity of this compound would be a composite of these influences.

Interactive Data Table: Hypothetical Rate Data for a Suzuki-Miyaura Coupling of an Aryl Bromide

The following table illustrates a hypothetical set of initial rate data for a Suzuki-Miyaura coupling reaction, which could be used to determine the rate law.

| Experiment | [Aryl Bromide] (M) | [Boronic Acid] (M) | [Pd Catalyst] (mM) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 2.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 4.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 2.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2 | 4.0 x 10⁻⁵ |

This is a hypothetical data set for illustrative purposes.

Influence of Catalysts and Additives on Reaction Rates

Catalysts and additives play a pivotal role in modulating the rates of chemical transformations. In the context of cross-coupling reactions involving aryl halides like this compound, palladium complexes are the most common catalysts. The choice of ligand on the palladium center can dramatically affect the reaction rate and selectivity. For instance, bulky, electron-rich phosphine (B1218219) ligands are known to facilitate the oxidative addition step and promote reductive elimination. acs.org

In Suzuki-Miyaura reactions, the choice of base is also critical. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex. organic-chemistry.org The rate of the reaction can be significantly influenced by the nature and strength of the base.

Additives can also influence reaction rates. For example, in Stille cross-coupling reactions, the addition of copper(I) salts can accelerate the transmetalation step, particularly with less reactive organostannanes. acs.org

Elucidation of Reaction Pathways

Elucidating the precise pathway of a reaction involves identifying and characterizing all the species that are formed and consumed during the transformation, including transient intermediates.

Isolation and Characterization of Reaction Intermediates

The direct isolation and characterization of reaction intermediates for transformations of this compound are not well-documented. However, studies on related palladium-catalyzed cross-coupling reactions have provided significant insights into the nature of the intermediates. In the Stille reaction, for example, intermediates such as trans-[PdR(CH=CH₂)(PPh₃)₂] have been observed and characterized using spectroscopic techniques like NMR. acs.org These studies support the operation of a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Computational studies on the reaction of a hydrogen atom with haloacetates suggest the formation of radical intermediates and transition states corresponding to proton-coupled electron transfer (PCET), hydrogen atom transfer (HAT), and halogen abstraction (XA) mechanisms. nih.gov While not a synthetic transformation, this research highlights the potential for complex intermediate formation in reactions involving halogenated acetates.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for tracing the fate of atoms through a reaction mechanism. libretexts.org For instance, by replacing a hydrogen atom with deuterium (B1214612), one can determine if a particular C-H bond is broken in the rate-determining step of a reaction through the kinetic isotope effect (KIE). libretexts.orgyoutube.com

While no specific isotopic labeling studies on this compound have been found, such experiments could be envisioned to probe the mechanism of its reactions. For example, in a dehalogenation reaction, labeling the alpha-carbon with deuterium could help to elucidate whether an E2 elimination mechanism, involving the abstraction of the alpha-proton, is operative. Similarly, in a Suzuki coupling, a KIE study could help to determine if the oxidative addition of the C-Br or C-Cl bond is the rate-limiting step. stackexchange.com

Catalyst Design and Performance in Transformations of this compound

The design of efficient catalysts is paramount for achieving high yields and selectivities in chemical transformations. For a substrate like this compound, which possesses two different halogen atoms (bromine and chlorine), regioselective catalysis is a significant challenge.

A study on the regioselective arylation of a similar compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, via a Pd-catalyzed Suzuki cross-coupling reaction provides valuable insights. nih.gov In this study, the reaction selectively occurred at the carbon-bromine bond, leaving the carbon-chlorine bond intact. nih.gov This selectivity is attributed to the greater reactivity of the C-Br bond towards oxidative addition with Pd(0) compared to the C-Cl bond.

Interactive Data Table: Catalyst Performance in a Regioselective Suzuki Coupling

The following table summarizes the performance of a palladium catalyst in the regioselective Suzuki coupling of 2-bromo-4-chlorophenyl-2-bromobutanoate with various arylboronic acids, demonstrating the catalyst's ability to selectively activate the C-Br bond. nih.gov

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-(4-chlorophenyl)-[1,1'-biphenyl]-2-yl 2-bromobutanoate | 81 |

| 2 | 4-Methylphenylboronic acid | 2-(4-chloro-4'-methyl-[1,1'-biphenyl]-2-yl) 2-bromobutanoate | 75 |

| 3 | 4-Methoxyphenylboronic acid | 2-(4-chloro-4'-methoxy-[1,1'-biphenyl]-2-yl) 2-bromobutanoate | 78 |

| 4 | 4-Fluorophenylboronic acid | 2-(4-chloro-4'-fluoro-[1,1'-biphenyl]-2-yl) 2-bromobutanoate | 72 |

Data adapted from a study on a similar butanoate derivative for illustrative purposes. nih.gov

The design of the catalyst, particularly the choice of phosphine ligand, is crucial for achieving this selectivity. Ligands that are both bulky and electron-rich can enhance the rate of oxidative addition at the more reactive C-Br bond while disfavoring the more challenging C-Cl bond activation. Computational studies on palladium-catalyzed C-O coupling reactions have also highlighted the importance of bulky phosphine ligands in promoting reductive elimination over competing side reactions like β-hydride elimination. acs.org

Ligand Effects in Transition Metal Catalysis

The reactivity and efficiency of transition metal-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are profoundly influenced by the nature of the ligands coordinated to the metal center, which is often palladium. For a substrate like this compound, which possesses two different halogen atoms (bromo and chloro), the choice of ligand can be critical in controlling selectivity and reaction rates.

The catalytic cycle of a typical cross-coupling reaction involves three key steps: oxidative addition, transmetalation (for Suzuki and similar reactions) or migratory insertion (for Heck reactions), and reductive elimination. Ligands play a crucial role in each of these steps.

Oxidative Addition: This is often the rate-determining step, where the aryl halide adds to the low-valent metal catalyst (e.g., Pd(0)). The electronic properties and steric bulk of the ligand significantly affect this step.

Electronic Effects: Electron-donating ligands increase the electron density on the metal center, making it more nucleophilic and thus facilitating the oxidative addition of the aryl halide. For this compound, a more electron-rich catalyst would be more reactive towards both the C-Br and C-Cl bonds.

Steric Effects: Bulky ligands can promote the formation of coordinatively unsaturated, highly reactive monoligated metal species (e.g., [PdL]) by facilitating ligand dissociation from the precursor complex (e.g., [PdL2]). nih.gov This can accelerate the rate of oxidative addition. However, excessive steric bulk can also hinder the approach of the aryl halide to the metal center.

Control of Selectivity: In a molecule with two potential reaction sites like this compound, the ligand can influence which C-X bond reacts preferentially. Generally, the C-Br bond is more reactive than the C-Cl bond due to its lower bond dissociation energy. However, by carefully tuning the ligand and reaction conditions, it is sometimes possible to achieve selective activation of the C-Cl bond or double addition. The choice of ligand can influence the energy barrier for the oxidative addition at each site.

Reductive Elimination: This is the final step where the new C-C bond is formed, and the product is released from the catalyst. Ligands that are sterically demanding can accelerate this step by promoting the formation of a more compact transition state, thus regenerating the active catalyst and completing the cycle.

A hypothetical study on the Suzuki-Miyaura coupling of this compound with an organoboron reagent might involve screening various phosphine ligands. The results could be tabulated to illustrate the impact of ligand choice on product yield and selectivity.

Table 1: Hypothetical Ligand Screening for Suzuki-Miyaura Coupling of this compound

| Entry | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield of Monosubstituted Product (%) (at C-Br) | Yield of Disubstituted Product (%) |

| 1 | PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 12 | 65 | 5 |

| 2 | P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 8 | 85 | 10 |

| 3 | XPhos | Pd₂(dba)₃ | CsF | THF | 80 | 6 | 95 | <2 |

| 4 | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 | <3 |

This table is illustrative and based on general principles of cross-coupling reactions, not on specific experimental data for the named compound.

Heterogeneous vs. Homogeneous Catalysis